molecular formula C15H10N2O4 B4600221 1-(2-nitrobenzyl)-1H-indole-2,3-dione CAS No. 151383-69-6

1-(2-nitrobenzyl)-1H-indole-2,3-dione

Cat. No.: B4600221
CAS No.: 151383-69-6
M. Wt: 282.25 g/mol
InChI Key: DOYKNAFJCIFMHL-UHFFFAOYSA-N
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Description

1-(2-nitrobenzyl)-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C15H10N2O4 and its molecular weight is 282.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.06405680 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Functionalization

The synthesis and functionalization of indoles, including compounds like 1-(2-nitrobenzyl)-1H-indole-2,3-dione, have been a significant area of research. The substituted indole nucleus is a core structural component in numerous biologically active compounds. Over the years, methods such as the Fisher indole synthesis and palladium-catalyzed reactions have been developed to synthesize and modify indole derivatives. Palladium-catalyzed synthesis, in particular, has been highlighted for its ability to access complex molecules with a broad range of functionalities, offering a versatile approach to synthesizing indole-based compounds efficiently (Cacchi & Fabrizi, 2005).

Applications in Organic Synthesis

Indole derivatives, such as 1H-indole-2,3-dione (isatin), have been utilized in the synthesis of a large variety of heterocyclic compounds, including indoles and quinolines. These compounds serve as raw materials for drug synthesis and have been found in mammalian tissue, suggesting their importance in biochemical processes. The versatility of isatins in organic synthesis underscores their significance in medicinal chemistry and drug development (Garden & Pinto, 2001).

Anticancer Activity

Research into the anticancer activity of N-substituted indole derivatives has shown promising results. For instance, thiazolidine-2,4-dione derivatives, synthesized from reactions involving indole and specific aldehydes, have been screened for their anticancer properties against human breast cancer cell lines. This research suggests the potential of indole-based compounds in developing novel anticancer therapies (Kumar & Sharma, 2022).

Chemosensor Applications

The ability of 1H-indole-2,3-dione to act as a chemosensor for metal ions highlights another fascinating application. Specifically, its high sensing capability and selectivity for detecting Fe3+ ions through the enhancement of absorption peaks demonstrate its potential as a fluorescent chemosensor. This application is crucial for environmental monitoring and the development of diagnostic tools (Fahmi et al., 2019).

Properties

IUPAC Name

1-[(2-nitrophenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-14-11-6-2-4-8-13(11)16(15(14)19)9-10-5-1-3-7-12(10)17(20)21/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYKNAFJCIFMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367000
Record name 1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151383-69-6
Record name 1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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